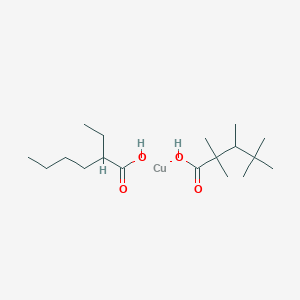![molecular formula C13H12N2 B13745913 3h-Naphth[1,2-d]imidazole,3-ethyl-](/img/structure/B13745913.png)
3h-Naphth[1,2-d]imidazole,3-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Naphth[1,2-d]imidazole,3-ethyl- is a heterocyclic compound that belongs to the imidazole family This compound is characterized by a fused ring system consisting of a naphthalene ring and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Naphth[1,2-d]imidazole,3-ethyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of naphtho[2,3-d]imidazole with ethylating agents in the presence of catalysts. For example, the vinylation of naphtho[2,3-d]imidazole can be achieved by reacting it with vinyl acetate in the presence of mercuric acetate or with acetylene under pressure in the presence of potassium hydroxide .
Industrial Production Methods
Industrial production of 3H-Naphth[1,2-d]imidazole,3-ethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
3H-Naphth[1,2-d]imidazole,3-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
3H-Naphth[1,2-d]imidazole,3-ethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3H-Naphth[1,2-d]imidazole,3-ethyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. For example, it has been shown to exhibit selective cytotoxicity towards cancer cells, making it a potential candidate for antitumor therapies .
Comparación Con Compuestos Similares
3H-Naphth[1,2-d]imidazole,3-ethyl- can be compared with other similar compounds, such as:
3H-Naphth[1,2-d]imidazole,2-ethyl-: This compound has a similar structure but with the ethyl group at a different position, leading to variations in its chemical properties and applications.
1-Vinylnaphtho[2,3-d]imidazole: This compound is synthesized by reacting naphtho[2,3-d]imidazole with vinyl acetate and has different reactivity and applications.
The uniqueness of 3H-Naphth[1,2-d]imidazole,3-ethyl- lies in its specific structure and the resulting chemical and biological properties, which make it suitable for a variety of applications in research and industry.
Propiedades
Fórmula molecular |
C13H12N2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
3-ethylbenzo[e]benzimidazole |
InChI |
InChI=1S/C13H12N2/c1-2-15-9-14-13-11-6-4-3-5-10(11)7-8-12(13)15/h3-9H,2H2,1H3 |
Clave InChI |
ZBVFXGZAFSUXGI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC2=C1C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)


![[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate](/img/structure/B13745873.png)



![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride](/img/structure/B13745890.png)


